
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is a chemical compound with the molecular formula C₆H₁₆BrN₂ It is a quaternary ammonium salt derived from hydrazine, where the nitrogen atoms are substituted with methyl and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide typically involves the quaternization of 1,1-dimethylhydrazine with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(CH3)2NNH2+(CH3)2CHBr→(CH3)2N(CH3)2CHNH2+Br−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and heated in a controlled environment to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include hydrazone derivatives.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted products depend on the nucleophile used, such as azides or cyanides.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of enzymatic activity or the alteration of cellular processes. The compound’s effects are mediated through pathways involving hydrazine derivatives, which can act as intermediates in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the isopropyl group.
1,1-Dimethyl-2-(1-methylpropyl)hydrazine: Another hydrazine derivative with a different alkyl substitution pattern.
Uniqueness
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other hydrazine derivatives may not be suitable.
Propiedades
Número CAS |
13025-61-1 |
|---|---|
Fórmula molecular |
C5H15BrN2 |
Peso molecular |
183.09 g/mol |
Nombre IUPAC |
amino-dimethyl-propan-2-ylazanium;bromide |
InChI |
InChI=1S/C5H15N2.BrH/c1-5(2)7(3,4)6;/h5H,6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KXBOUKYJRXHRNL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N+](C)(C)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


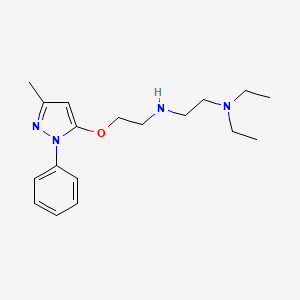


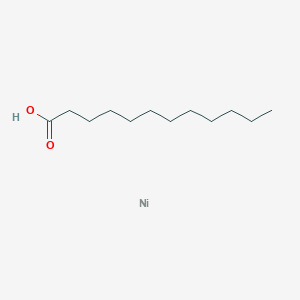

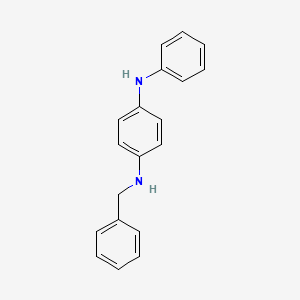
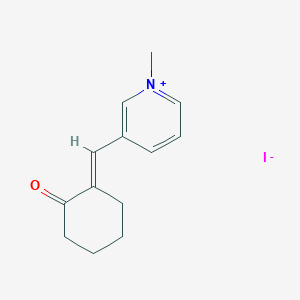
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
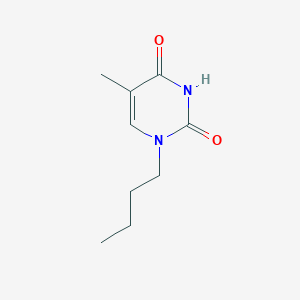

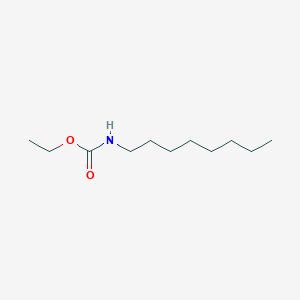

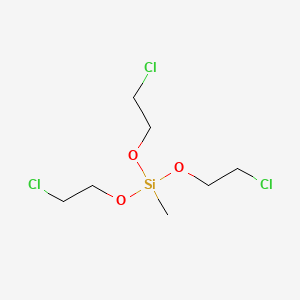
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
